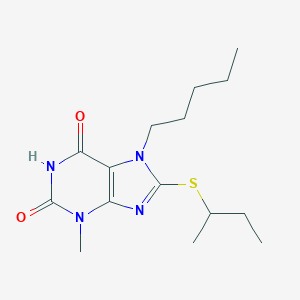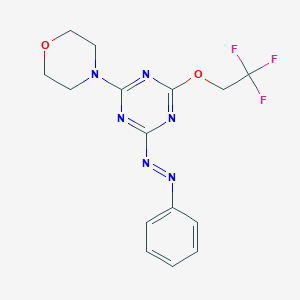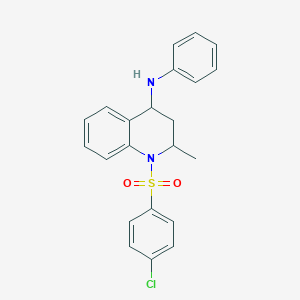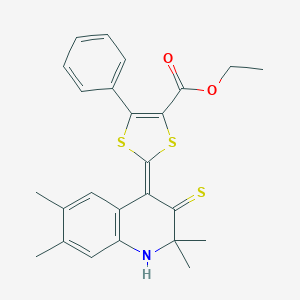
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, also known as BIPPO, is a novel purine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO is a potent inhibitor of phosphodiesterase-4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the body.
作用机制
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione exerts its effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a key signaling molecule that regulates a variety of physiological processes, including inflammation, immune response, and cognitive function. By inhibiting PDE4, this compound increases cAMP levels, which in turn leads to the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been found to reduce inflammation in the lungs of mice with asthma and COPD, as well as improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have anti-depressant effects in rodent models of depression. Additionally, this compound has been found to have a favorable safety profile and does not appear to have any significant side effects.
实验室实验的优点和局限性
One of the major advantages of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione is its potent and selective inhibition of PDE4. This makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for research on 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as asthma and COPD. Preclinical studies have shown promising results, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is its potential as a cognitive enhancer and anti-depressant. This compound has shown promising results in animal models, and further research is needed to determine its potential for human use. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for widespread use in research.
合成方法
The synthesis of 8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves a series of chemical reactions that require technical expertise and specialized equipment. The initial step involves the reaction of 2,6-dioxopurine with 3-methyl-1-butylamine in the presence of a base catalyst to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine. The second step involves the reaction of the resulting compound with sulfuric acid to form 8-(3-methyl-1-butylamino)-3-methyl-7-pentylxanthine sulfate. The final step involves the reaction of the sulfate salt with sodium hydroxide to yield this compound.
科学研究应用
8-Butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its role as a PDE4 inhibitor. PDE4 inhibitors have been shown to have anti-inflammatory, anti-depressant, and cognitive-enhancing effects. This compound has been found to be a potent PDE4 inhibitor and has shown promising results in preclinical studies for the treatment of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders, such as Alzheimer's disease and depression.
属性
IUPAC Name |
8-butan-2-ylsulfanyl-3-methyl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-7-8-9-19-11-12(16-15(19)22-10(3)6-2)18(4)14(21)17-13(11)20/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXDJIVMPGVBNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)CC)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415847.png)
![4-Methylbenzaldehyde [4-(4-fluoroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415848.png)
![5-(4-bromophenyl)-1-(3-methoxyphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415849.png)
![5-(4-fluorophenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B415850.png)
![2-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415851.png)


![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline](/img/structure/B415858.png)
![5-(4-bromophenyl)-1-(3-chloro-4-fluorophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B415859.png)
![Tetramethyl 5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415863.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B415866.png)
![Tetramethyl 5',5',8',9'-tetramethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B415867.png)
![2-(4-chlorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B415870.png)